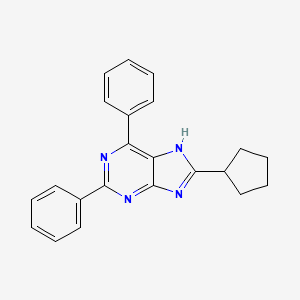
8-cyclopentyl-2,6-diphenyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LUF5962 is a synthetic organic compound known for its role as an antagonist of the adenosine A1 receptor . This compound has garnered attention in the field of pharmacology due to its potential therapeutic applications and its unique binding kinetics.
Preparation Methods
The preparation of LUF5962 involves the synthesis of 8-cyclopentyl-2,6-diphenyl-9H-purine. The synthetic route typically starts with the dehydrogenation of a precursor compound, 8-cyclopent-3-en-1-yl-2,6-diphenyl-9H-purine . The reaction conditions for this synthesis are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods for LUF5962 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
LUF5962 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine ring, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the cyclopentyl group, affecting the compound’s binding affinity.
Substitution: Substitution reactions, particularly on the phenyl rings, can introduce different functional groups, leading to derivatives with varied pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LUF5962 has several scientific research applications:
Biology: LUF5962 is employed in biological assays to investigate the physiological roles of adenosine receptors.
Industry: While its industrial applications are less documented, LUF5962’s role in drug discovery and development highlights its importance in the pharmaceutical industry.
Mechanism of Action
LUF5962 exerts its effects by binding to the adenosine A1 receptor and blocking its activity. This antagonistic action prevents the receptor from interacting with its natural ligand, adenosine, thereby inhibiting the downstream signaling pathways . The molecular targets involved include the adenosine A1 receptor, and the pathways affected are those related to adenosine signaling, which can influence various physiological processes such as heart rate and neurotransmission .
Comparison with Similar Compounds
LUF5962 is unique in its specific binding kinetics and high affinity for the adenosine A1 receptor. Similar compounds include:
N-5’-ethylcarboxamidoadenosine (NECA): Another adenosine receptor ligand with different binding kinetics.
8-cyclopentyl-1,3-dipropylxanthine (CPX): A structurally similar compound with distinct pharmacological properties.
8-cyclopentyl-1,3-dipropyl-7-methylxanthine (DPCPX): Known for its high selectivity for the adenosine A1 receptor.
LUF5962 stands out due to its specific kinetic profile, making it a valuable tool in pharmacological research.
Properties
Molecular Formula |
C22H20N4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-cyclopentyl-2,6-diphenyl-7H-purine |
InChI |
InChI=1S/C22H20N4/c1-3-9-15(10-4-1)18-19-22(26-21(24-19)17-13-7-8-14-17)25-20(23-18)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,23,24,25,26) |
InChI Key |
NDJOQVVSPLVIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC3=NC(=NC(=C3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
8-cyclopentyl-2,6-diphenylpurine LUF 5962 LUF-5962 LUF5962 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















